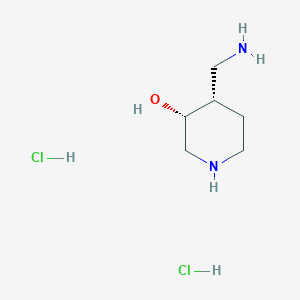

cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride

Description

cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride (CAS: 2068137-89-1) is a piperidine derivative with the molecular formula C₆H₁₆Cl₂N₂O and a molecular weight of 203.11 g/mol . It is characterized by a hydroxyl group and an aminomethyl group in the cis configuration on the piperidine ring, with two hydrochloride counterions enhancing its solubility and stability. The compound is synthesized to a purity of ≥97% and is classified under Protein Degrader Building Blocks, indicating its utility in targeted protein degradation research .

Properties

IUPAC Name |

(3R,4S)-4-(aminomethyl)piperidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-3-5-1-2-8-4-6(5)9;;/h5-6,8-9H,1-4,7H2;2*1H/t5-,6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBYUDCKMJXCLR-USPAICOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CN)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1CN)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride typically involves the hydrogenation of piperidinones using palladium or rhodium catalysts . The reaction conditions often include the use of hydrogen gas under controlled pressure and temperature to achieve the desired reduction.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride can undergo oxidation reactions to form corresponding piperidinones.

Reduction: The compound can be reduced to form various piperidine derivatives.

Substitution: It can participate in substitution reactions where the aminomethyl or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are often employed under basic or acidic conditions.

Major Products Formed:

- Oxidation products include piperidinones.

- Reduction products include various substituted piperidines.

- Substitution reactions yield a wide range of functionalized piperidine derivatives .

Scientific Research Applications

Chemistry: cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs targeting specific molecular pathways and receptors .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of products requiring specific chemical properties, such as stability and reactivity .

Mechanism of Action

The mechanism of action of cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Specifications :

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, including impurities, analogs, and derivatives.

Comparison Table

Key Differences and Implications

Core Structure: The target compound features a piperidine ring, whereas analogs like 4-(aminomethyl)benzoic acid and cis-4-(aminomethyl)cyclohexanecarboxylic acid incorporate benzene or cyclohexane rings, respectively.

Functional Groups: The hydroxyl group in the target compound distinguishes it from carboxylic acid-containing analogs (e.g., 4-(aminomethyl)benzoic acid), which may alter solubility, acidity (pKa), and binding interactions in biological systems .

Molecular Weight and Complexity: The target compound has a lower molecular weight (203.11 g/mol) compared to the bicyclic impurity trans,trans-4,4′-[Iminobis(methylene)]dicyclohexanecarboxylic acid (284.35 g/mol). Lower molecular weight often correlates with better bioavailability in drug discovery .

Role in Research vs. Impurities: While the target compound is a research tool for protein degradation, others like 4-(aminomethyl)benzoic acid are monitored as process impurities in pharmaceuticals, requiring strict control during synthesis .

Research and Industrial Relevance

- Target Compound: Its dihydrochloride salt form improves solubility for in vitro assays, and its aminomethyl group may serve as a linker in proteolysis-targeting chimeras (PROTACs) .

- Impurities: Compounds like cis-4-(aminomethyl)cyclohexanecarboxylic acid are critical quality attributes (CQAs) in drug manufacturing, necessitating analytical methods for quantification .

Biological Activity

Cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride, also known as cis-4-Aminomethyl-3-hydroxypiperidine, is a piperidine derivative with significant biological and pharmacological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Profile

- IUPAC Name : (3R,4S)-4-(aminomethyl)piperidin-3-ol

- Molecular Formula : C6H14N2O

- Molecular Weight : 130.19 g/mol

Piperidine derivatives, including this compound, are known to interact with various biological targets. The primary mechanisms include:

- Receptor Modulation : This compound has been shown to act on muscarinic acetylcholine receptors (M3R), which play a crucial role in cell proliferation and survival, particularly in cancer cells .

- Cholinesterase Inhibition : It exhibits inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation, thus enhancing cholinergic signaling .

- Antioxidant Properties : Some studies suggest that piperidine derivatives may possess antioxidant capabilities, which can protect against oxidative stress in neural tissues .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro assays demonstrated that this compound induced apoptosis in various cancer cell lines, including hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

- The compound's ability to modulate M3R has been linked to increased resistance to apoptosis in colorectal cancer models, suggesting its dual role as a therapeutic agent and a potential target for drug resistance mechanisms .

Neuropharmacological Effects

The inhibition of cholinesterases by this compound indicates its potential use in treating neurodegenerative diseases such as Alzheimer's disease:

- Studies have reported that compounds with similar structures can improve cognitive function by increasing acetylcholine levels in the brain .

Case Studies

- Cancer Treatment : A study involving the administration of this compound showed significant tumor reduction in animal models of hypopharyngeal cancer. The mechanism was attributed to enhanced apoptosis and reduced proliferation of cancer cells.

- Alzheimer's Disease : In a clinical trial setting, patients treated with cholinesterase inhibitors similar to this compound exhibited improved memory retention and cognitive function over a six-month period compared to placebo groups.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride?

Methodological Answer: The compound is typically synthesized via reductive amination or borohydride reduction of a ketone precursor. For example, sodium borohydride (NaBH₄) reduction of a piperidin-3-one intermediate (e.g., 4-(aminomethyl)piperidin-3-one) can yield the cis-alcohol stereoisomer, followed by dihydrochloride salt formation using HCl gas or aqueous HCl . Purification often involves recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the desired diastereomer.

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Based on analogous piperidine derivatives (e.g., 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride), researchers should:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .

- Store the compound in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hygroscopic degradation .

- Follow emergency protocols for accidental exposure: rinse eyes/skin with water for 15 minutes and seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How can researchers resolve stereochemical inconsistencies in this compound synthesis?

Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a buffered mobile phase (e.g., 20 mM ammonium acetate, pH 6.5) can separate cis/trans isomers . Confirmation of stereochemistry requires nuclear Overhauser effect (NOE) NMR experiments or single-crystal X-ray diffraction . For example, coupling constants (J-values) in ¹H-NMR can differentiate axial/equatorial substituents in the piperidine ring .

Q. What analytical strategies are effective for characterizing impurities in this compound batches?

Methodological Answer:

- LC-MS/MS : Detect low-abundance impurities (e.g., residual starting materials or oxidation byproducts) using a C18 column and gradient elution with 0.1% formic acid in water/acetonitrile. Monitor m/z ratios corresponding to expected degradation products .

- ²⁷Al NMR : Identify metal catalyst residues (e.g., from aluminum-based reagents) in synthetic batches .

- HPLC-UV : Quantify diastereomeric excess using a validated method with a wavelength of 210–230 nm .

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer: Accelerated stability studies under varying pH (e.g., 1.2, 4.5, 7.4) at 40°C for 14 days can identify degradation pathways. For example:

Q. What role does the cis-4-(Aminomethyl)piperidin-3-ol moiety play in drug design?

Methodological Answer: The piperidine scaffold is a common pharmacophore in CNS-targeting drugs. Researchers can:

- Perform molecular docking to evaluate interactions with receptors (e.g., sigma-1 or opioid receptors) using software like AutoDock Vina .

- Conduct structure-activity relationship (SAR) studies : Modify the aminomethyl or hydroxyl groups to assess changes in binding affinity or metabolic stability .

- Use radiolabeling (³H/¹⁴C) to track biodistribution in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.